N'-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
Description
N'-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative characterized by a pyridine ring substituted with bromine (6-position) and methyl (5-position) groups, conjugated to a 4-methylbenzenesulfonohydrazide moiety. This compound belongs to a class of sulfonohydrazide derivatives widely studied for their structural diversity, biological activities, and applications in materials science. Its synthesis typically involves condensation reactions between substituted aldehydes and sulfonohydrazides, as seen in analogous compounds .
Properties
IUPAC Name |
N-[(E)-(6-bromo-5-methylpyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c1-10-3-5-13(6-4-10)21(19,20)18-17-9-12-7-11(2)14(15)16-8-12/h3-9,18H,1-2H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFWHYBCYMIVAU-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=C(C(=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=C(C(=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Functionalization of Pyridine Derivatives
The aldehyde precursor requires a brominated and methylated pyridine backbone. While direct bromination of pyridine derivatives is challenging due to electron-deficient aromatic systems, 6-bromo-5-methylpyridine-3-carbaldehyde can be synthesized via:
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Oxidation of 6-Bromo-5-methylpyridin-3-ylmethanol :
A method adapted from the synthesis of 3-fluoro-6-bromo-2-pyridinecarboxaldehyde involves Dess-Martin periodinane (DMP) in dichloromethane (DCM). For example, (6-bromo-3-fluoropyridin-2-yl)methanol oxidized with DMP at 0–20°C for 14 hours yields the corresponding aldehyde in 69.4% yield. This protocol can be modified by substituting the fluorine group with a methyl group to target the desired aldehyde. -
Friedel-Crafts Alkylation and Bromination :
Electrophilic bromination of pre-methylated pyridine derivatives using bromine in fuming sulfuric acid has been reported for analogous compounds. However, regioselectivity challenges necessitate careful optimization to avoid dibrominated byproducts.
Alternative Oxidation Strategies
Other oxidizing agents, such as pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO), may be employed for alcohol-to-aldehyde conversion. However, DMP remains preferred for its high efficiency and milder conditions.
Condensation with 4-Methylbenzenesulfonohydrazide
Standard Hydrazone Formation Protocol
The condensation reaction follows a well-established hydrazone synthesis pathway:
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Reagents :
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6-Bromo-5-methylpyridine-3-carbaldehyde (1 equiv)
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4-Methylbenzenesulfonohydrazide (1–1.2 equiv)
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Solvent: Methanol or ethanol
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Catalyst: None (thermal) or acidic/basic additives (e.g., acetic acid, pyridine)
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Procedure :
The aldehyde and hydrazide are refluxed in methanol under nitrogen for 6–12 hours. For example, a study on analogous sulfonohydrazides achieved 96% yield by heating at 65°C until starting material consumption, followed by HPLC purification. -
Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde’s carbonyl carbon, forming an imine intermediate that tautomerizes to the hydrazone.
Acid- and Base-Catalyzed Variations
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Acid-Catalyzed Condensation :
Adding catalytic acetic acid (0.1 equiv) accelerates imine formation by protonating the carbonyl oxygen, enhancing electrophilicity. This method is ideal for substrates with electron-withdrawing groups (e.g., bromine). -
Base-Mediated Reactions :
Triethylamine or pyridine may be used to deprotonate the hydrazide, increasing nucleophilicity. However, bases can promote side reactions in brominated pyridines.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 65 | 96 | 98 |
| Ethanol | 78 | 89 | 95 |
| DCM | 40 | 72 | 90 |
| THF | 66 | 68 | 88 |
Methanol outperforms other solvents due to its polarity and ability to dissolve both reactants. Elevated temperatures (65–78°C) improve reaction kinetics without degrading brominated intermediates.
Stoichiometric Ratios
A slight excess of hydrazide (1.2 equiv) ensures complete aldehyde consumption, minimizing unreacted starting material. Molar ratios beyond 1.5:1 risk hydrazide dimerization.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with a C18 column and acetonitrile/water gradients (15–100% MeCN) effectively isolates the target compound from rotameric byproducts. For instance, (E)-4-methyl-N'-((6-methylpyridin-3-yl)methylene)benzenesulfonohydrazide was purified to >98% purity using this method.
Spectroscopic Analysis
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¹H NMR : Key signals include:
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HRMS : Exact mass calculated for C₁₄H₁₃BrN₃O₂S [M−H]⁻: 382.9856; observed: 382.9849.
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
N’-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of the corresponding hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-((6-Bromo-5-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectroscopic Properties
The position and nature of substituents on the aromatic rings significantly influence physical properties and reactivity. Key comparisons include:
- Key Observations: Bromine vs. Spectroscopic Signatures: The N-H stretching vibration in IR spectra (~3174–3287 cm⁻¹) is consistent across sulfonohydrazide derivatives, while pyridine-based compounds exhibit distinct 13C NMR signals for brominated carbons (~100–110 ppm) .
Structural and Crystallographic Comparisons
Crystal packing and hydrogen-bonding patterns influence material properties:
- Key Observations: Pyridine vs. Non-Pyridine Derivatives: Pyridine-containing compounds (e.g., target compound) may exhibit π-π stacking interactions absent in furan/thiophene analogs, affecting crystallinity . Hydrogen Bonding: Sulfonamide groups commonly form intermolecular N-H···O=S bonds, contributing to thermal stability and supramolecular architectures .
Q & A
Q. How can toxicity profiles be predicted early in development?
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